N-tert-butyl-2,5-dichlorobenzamide
Description
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-tert-butyl-2,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
LBFJDVWPXVVXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
2,5-Dichlorobenzoyl chloride reacts with tert-butylamine in a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize HCl, shifting the equilibrium toward product formation.
General equation :
Standard Laboratory Procedure
-
Reagents :
-
2,5-Dichlorobenzoyl chloride (1.0 equiv)
-
tert-Butylamine (1.2 equiv)
-
Triethylamine (1.5 equiv)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Protocol :
-
Dissolve tert-butylamine and TEA in DCM at 0°C under inert atmosphere.
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Add 2,5-dichlorobenzoyl chloride dropwise over 30 minutes.
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Stir at room temperature for 12–24 hours.
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Quench with water, extract organic layer, dry (NaSO), and concentrate.
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Purify via recrystallization (hexanes/ethyl acetate) or silica gel chromatography.
-
Alternative Synthetic Strategies
Coupling Reagent-Mediated Amidation
Carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, HBTU) can facilitate amide bond formation without isolating the acyl chloride. This method is advantageous for acid-sensitive substrates.
Example protocol :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields in some cases:
-
Reactants: 2,5-dichlorobenzoic acid, tert-butylamine, T3P® (propylphosphonic anhydride).
-
Solvent: Acetonitrile.
-
Conditions: 100°C, 150 W, 20 minutes.
-
Yield : ~90% (based on similar benzamide syntheses).
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 1.0 | 72 |
| THF | 7.52 | 0.9 | 68 |
| DMF | 36.7 | 1.5 | 85 |
| Acetonitrile | 37.5 | 1.4 | 82 |
Polar aprotic solvents (DMF, acetonitrile) enhance reactivity by stabilizing ionic intermediates.
Industrial-Scale Production
Continuous Flow Reactor Design
| Parameter | Laboratory Scale | Pilot Plant (kg/day) |
|---|---|---|
| Residence Time | 24 hours | 2 hours |
| Temperature | 25°C | 50°C |
| Throughput | 10 g/batch | 50 kg/day |
| Purity | 95% | 99% |
Continuous systems improve heat transfer and reduce side reactions, enabling higher temperatures and shorter reaction times.
Purification Techniques
-
Crystallization : Use heptane/ethyl acetate (7:3) for >98% purity.
-
Membrane Filtration : Removes unreacted amine and HCl salts efficiently.
Challenges and Troubleshooting
Common Side Reactions
-
Over-alkylation : Excess tert-butylamine may lead to N,N-di-tert-butyl byproducts. Mitigated by using 1.1–1.2 equiv of amine.
-
Hydrolysis : Acyl chloride degradation in humid conditions. Prevented by rigorous solvent drying.
Emerging Methodologies
Enzymatic Amidation
Lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:
-
Substrates: 2,5-Dichlorobenzoic acid methyl ester + tert-butylamine.
-
Solvent: tert-Butanol.
-
Yield : 60–70% (experimental, based on similar enzymatic systems).
Photocatalytic Approaches
Visible-light-mediated amidation using Ru(bpy) as a catalyst:
-
Enables room-temperature reactions with reduced reagent waste.
-
Current limitation : Lower yields (~50%) compared to thermal methods.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-tert-butyl-2,5-dichlorobenzoic acid.
Reduction: Reduction of the amide group can lead to the formation of corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Oxidation: N-tert-butyl-2,5-dichlorobenzoic acid.
Reduction: Corresponding amines.
Scientific Research Applications
N-tert-butyl-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-tert-butyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Critical Analysis of Structural Impacts
- Steric Effects : The tert-butyl group in this compound likely reduces metabolic degradation compared to smaller substituents (e.g., methyl in N-methyl-tert-butylamine ).
- Electronic Effects : Chlorine atoms at 2- and 5-positions may alter electron withdrawal compared to 3,5-dichloro analogs, affecting reactivity in coupling reactions .
- Synthetic Efficiency : Amide coupling methods (e.g., HOBt/EDC) used for adamantyl derivatives could be adapted for this compound, though yields may vary with steric demands.
Q & A
Q. What are the standard synthetic routes for N-tert-butyl-2,5-dichlorobenzamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves coupling 2,5-dichlorobenzoic acid derivatives with tert-butylamine. A common method uses carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base such as triethylamine. For example, a protocol for a structurally similar compound (N-(2-adamantyl)-4-amino-3,5-dichlorobenzamide) achieved quantitative yield by stirring reactants in ethyl acetate at room temperature for 22 hours . Optimization focuses on molar ratios (e.g., 1:1.1 for acid:amine), solvent choice (polar aprotic solvents enhance reactivity), and purification via crystallization or chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR Spectroscopy : H-NMR identifies tert-butyl protons as a singlet at ~1.4 ppm, while aromatic protons from the dichlorobenzene ring appear as multiplets between 7.0–8.0 ppm. C-NMR confirms carbonyl resonance at ~165–170 ppm .
- IR Spectroscopy : Stretching vibrations for the amide carbonyl (1650–1680 cm) and N–H (3300 cm) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic patterns due to chlorine atoms .
Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity in solution?
The tert-butyl group enhances steric protection of the amide bond, reducing hydrolysis under acidic or basic conditions. This stability is critical for storage and in vivo applications. Comparative studies on similar tert-butyl-substituted benzamides show prolonged half-lives in aqueous buffers (pH 7.4) compared to less bulky analogs .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives, such as inconsistent enzyme inhibition results?
- Dose-Response Analysis : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Enzyme Source Variability : Use standardized enzyme preparations (e.g., recombinant vs. tissue-extracted) to control for isoform differences.
- Structural Confirmation : Verify compound purity via X-ray crystallography (e.g., as done for N-(3,5-dimethoxyphenyl)benzamide ) to rule out impurities affecting activity.
Q. How can researchers design experiments to probe the role of chlorine substituents in modulating the compound’s pharmacological profile?
- SAR Studies : Synthesize analogs with mono-, di-, or tri-chloro substitutions and compare binding affinities. For example, replacing 2,5-dichloro with 3,5-dichloro groups alters steric and electronic interactions with target proteins .
- Computational Modeling : Use DFT (Density Functional Theory) to calculate electrostatic potential maps and predict binding modes with enzymes like 11β-HSD1, a target for related benzamides .
Q. What methodologies are recommended for analyzing metabolic stability of this compound in hepatic microsomal assays?
- Incubation Conditions : Use liver microsomes (human or rodent) with NADPH cofactor at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification : Employ high-resolution MS/MS to detect hydroxylated or dealkylated products, particularly at the tert-butyl group .
Methodological Notes
- Contradiction Management : Discrepancies in synthetic yields (e.g., 70% vs. quantitative) may arise from variations in workup protocols (e.g., aqueous washes, drying agents) .
- Data Reproducibility : Document exact reagent grades (e.g., anhydrous solvents, ≥99% purity) and storage conditions (e.g., –20°C for light-sensitive compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
